molecular formula C15H15FN2O2 B5765738 1-(3-fluoro-4-methylphenyl)-3-(4-methoxyphenyl)urea

1-(3-fluoro-4-methylphenyl)-3-(4-methoxyphenyl)urea

Cat. No.: B5765738
M. Wt: 274.29 g/mol
InChI Key: HFTYJKPGSTZFAI-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-methylphenyl)-3-(4-methoxyphenyl)urea is an organic compound characterized by the presence of both fluoro and methoxy functional groups attached to a phenyl ring

Preparation Methods

The synthesis of 1-(3-fluoro-4-methylphenyl)-3-(4-methoxyphenyl)urea typically involves the reaction of 3-fluoro-4-methylaniline with 4-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Fluoro-4-methylphenyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-fluoro-4-methylphenyl)-3-(4-methoxyphenyl)urea has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methylphenyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The fluoro and methoxy groups play a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target proteins or enzymes. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

1-(3-fluoro-4-methylphenyl)-3-(4-methoxyphenyl)urea can be compared with other similar compounds, such as:

    1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)urea: Similar structure but with a chloro group instead of a fluoro group.

    1-(3-fluoro-4-methylphenyl)-3-(4-hydroxyphenyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.

The uniqueness of this compound lies in the specific combination of fluoro and methoxy groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-10-3-4-12(9-14(10)16)18-15(19)17-11-5-7-13(20-2)8-6-11/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTYJKPGSTZFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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